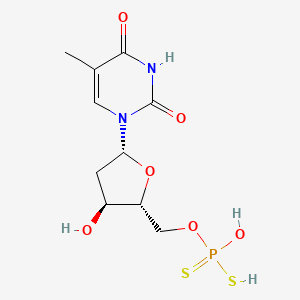

Thymidine-5'-(dithio)phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

THS is a novel AChE inhibitor, inducing creased hippocampal H2S levels, reducing mRNA expression of the proinflammatory cytokines, TNF-α, IL-6, and IL-1β, increasing synapse-associated proteins (synaptophysin and postsynaptic density protein 95), and improving cognitive and locomotor activity in AD mice.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties : The synthesis of Thymidine-5'-(dithio)phosphate and related compounds has been a subject of study, providing insights into their chemical properties and potential applications. Faerber and Scheit (1971) reported the synthesis of 2-thiothymidine-5′-phosphate and related compounds, focusing on their purity criteria based on behavior in paper chromatography and electrophoresis (Faerber & Scheit, 1971).

Biophysical and Structural Investigations : Hassan et al. (2009) explored the interaction between the methyl group of thymidine and its 5'-phosphate backbone in DNA, which has implications for understanding DNA structure and function. This research contributes to the broader understanding of nucleoside modifications and their effects (Hassan et al., 2009).

Potential Antiviral and Antitumor Applications : Studies have examined the potential of Thymidine-5'-(dithio)phosphate derivatives in inhibiting enzymes like thymidylate synthase, which is critical in DNA synthesis. Gołos et al. (1998) investigated thymidine derivatives as inhibitors of mouse tumor enzyme thymidylate synthase, highlighting the importance of the dianionic 5'-phosphate group in enzyme binding (Gołos et al., 1998).

Interaction with Enzymes : McGuigan et al. (1990) explored the interaction of Thymidine-5'-(dithio)phosphate derivatives with enzymes, specifically focusing on their potential as anti-AIDS drugs. Although the expected anti-HIV activity was not observed, this research provides valuable insights into the enzyme interactions of these compounds (McGuigan et al., 1990).

Photochemical Behavior : Johns et al. (1962) studied the photochemistry of thymine dimers, which are relevant to understanding DNA damage and repair mechanisms. Their research provides foundational knowledge about the behavior of thymidine derivatives under irradiation, which is crucial for understanding mutagenesis and DNA repair processes (Johns et al., 1962).

Eigenschaften

Produktname |

Thymidine-5'-(dithio)phosphate |

|---|---|

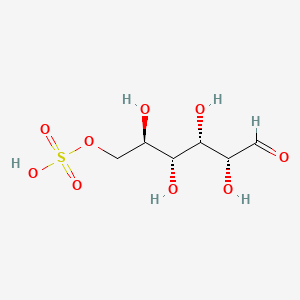

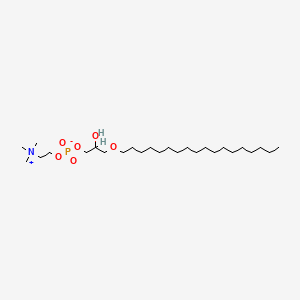

Molekularformel |

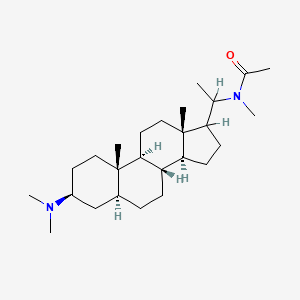

C22H29N3OS2 |

Molekulargewicht |

415.614 |

IUPAC-Name |

3-(Allyldisulfaneyl)-N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)propanamide |

InChI |

InChI=1S/C22H29N3OS2/c1-2-15-27-28-16-12-21(26)23-13-7-14-24-22-17-8-3-5-10-19(17)25-20-11-6-4-9-18(20)22/h2-3,5,8,10H,1,4,6-7,9,11-16H2,(H,23,26)(H,24,25) |

InChI-Schlüssel |

MHUBOZWHQUTVNR-UHFFFAOYSA-N |

SMILES |

O=C(NCCCNC1=C(CCCC2)C2=NC3=CC=CC=C31)CCSSCC=C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

THS |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)